molecular formula C21H23N3O4 B2589558 1-(4-Acetylphenyl)-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 894016-80-9

1-(4-Acetylphenyl)-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea

Cat. No.: B2589558
CAS No.: 894016-80-9
M. Wt: 381.432
InChI Key: HZLDNNIZIJWDFI-UHFFFAOYSA-N
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Description

1-(4-Acetylphenyl)-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea is a urea derivative featuring a 4-acetylphenyl group, a 4-ethoxyphenyl-substituted pyrrolidinone ring, and a central urea linkage. While direct pharmacological data are unavailable in the provided evidence, structural analogs suggest applications in medicinal chemistry, leveraging urea’s hydrogen-bonding capacity for target binding . Crystallographic methods, such as those implemented in the SHELX software suite, are critical for elucidating such compounds' three-dimensional conformations .

Properties

IUPAC Name

1-(4-acetylphenyl)-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4/c1-3-28-19-10-8-18(9-11-19)24-13-17(12-20(24)26)23-21(27)22-16-6-4-15(5-7-16)14(2)25/h4-11,17H,3,12-13H2,1-2H3,(H2,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZLDNNIZIJWDFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=C(C=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-Acetylphenyl)-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrrolidinone ring: This step involves the reaction of an appropriate amine with a ketone to form the pyrrolidinone ring.

    Attachment of the acetylphenyl group: The acetylphenyl group is introduced through a Friedel-Crafts acylation reaction.

    Formation of the urea linkage: The final step involves the reaction of the intermediate with an isocyanate to form the urea linkage.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(4-Acetylphenyl)-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure the desired reaction pathway.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of urea, including 1-(4-Acetylphenyl)-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea, may exhibit anticancer properties. Studies have shown that similar compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation, such as the PI3K/Akt pathway .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Urea derivatives are known to interact with G protein-coupled receptors (GPCRs), which play a critical role in inflammatory responses. By acting as agonists or antagonists at these receptors, such compounds can potentially modulate inflammation .

Neurological Applications

There is emerging evidence suggesting that urea derivatives may have neuroprotective effects. This is particularly relevant for conditions like Alzheimer's disease, where modulation of neurotransmitter systems could lead to therapeutic benefits. Compounds similar to 1-(4-Acetylphenyl)-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea have been shown to inhibit enzymes like acetylcholinesterase, which is beneficial in enhancing cholinergic transmission in neurodegenerative disorders .

Case Studies

  • In Vitro Studies : Several studies have utilized cell lines to evaluate the cytotoxic effects of urea derivatives on cancer cells. For example, a study demonstrated that a related compound significantly reduced cell viability in breast cancer cell lines through apoptosis induction mechanisms .
  • In Vivo Studies : Animal models have been employed to assess the anti-inflammatory effects of similar compounds. Results indicated a reduction in inflammatory markers and improved outcomes in models of arthritis and other inflammatory diseases .

Mechanism of Action

The mechanism of action of 1-(4-Acetylphenyl)-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea involves its interaction with specific molecular targets. The urea linkage allows it to form stable complexes with enzymes or receptors, potentially inhibiting their activity. The compound may also interact with cellular pathways, modulating biological processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and functional groups among the target compound and its analogs:

Compound Name Functional Groups Key Structural Features References
1-(4-Acetylphenyl)-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea (Target) Urea, acetylphenyl, ethoxyphenyl, pyrrolidinone Electron-withdrawing acetyl enhances polarity; urea enables hydrogen bonding.
1-(4-Ethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea (CAS 877640-52-3) Urea, ethoxyphenyl, methoxyphenyl, pyrrolidinone Methoxy (electron-donating) vs. acetyl; reduced electron deficiency may alter binding interactions.
(Z)-1-(1,5-Dimethyl-1H-pyrazol-3-yl)-3-(4-ethoxyphenyl)-3-hydroxyprop-2-en-1-one Pyrazole, ethoxyphenyl, hydroxyl, ketone Hydroxyl improves solubility; pyrazole’s aromaticity contrasts with urea’s flexibility.
1-((3-(6,7-Dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxyphenyl)sulfonyl)-4-methylpiperazinium citrate Sulfonyl, piperazine, ethoxyphenyl, pyrazolopyrimidinone Bulky sulfonyl and piperazine groups reduce membrane permeability; heterocyclic core differs from urea.

Electronic and Steric Effects

  • Acetyl vs. In contrast, the methoxy analog (CAS 877640-52-3) donates electrons, which may increase solubility but reduce electrophilic reactivity .
  • Urea vs. Heterocyclic Cores: The urea linkage in the target compound offers bidirectional hydrogen-bonding capacity, unlike the pyrazole () or pyrazolopyrimidinone () cores, which rely on aromatic π-π stacking or nitrogen lone pairs for interactions .
  • Steric Bulk : Piperazine and sulfonyl groups in ’s compound introduce steric hindrance, likely reducing bioavailability compared to the target compound’s more compact structure .

Hypothetical Pharmacological Implications

  • Target Compound: The acetyl group may enhance binding to enzymes or receptors requiring electron-deficient aromatic recognition sites.
  • Methoxy Analog : Increased electron density might favor interactions with hydrophobic pockets but reduce stability under acidic conditions.
  • Pyrazole Derivative () : The hydroxyl group improves aqueous solubility, advantageous for oral bioavailability, but may confer susceptibility to metabolic oxidation .

Biological Activity

1-(4-Acetylphenyl)-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea is a compound that has garnered attention for its potential biological activities, particularly as an agonist of the formyl peptide receptor-like 1 (FPRL1). This receptor plays a critical role in mediating various physiological responses, including inflammation and immune response modulation.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C18H20N2O3\text{C}_{18}\text{H}_{20}\text{N}_2\text{O}_3

This indicates that the compound consists of 18 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms. The presence of functional groups such as acetyl and ethoxy contributes to its biological properties.

1-(4-Acetylphenyl)-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea acts primarily as an FPRL1 agonist . Activation of FPRL1 leads to an increase in intracellular calcium levels through G protein-coupled receptor pathways. This mechanism is crucial for various cellular responses, including chemotaxis and the activation of immune cells .

Anti-inflammatory Effects

Research has indicated that compounds like 1-(4-Acetylphenyl)-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea may exhibit anti-inflammatory properties. The FPRL1 receptor is known to mediate the effects of lipoxins, which are lipid mediators involved in resolving inflammation. By activating this receptor, the compound may help in reducing inflammatory responses in various models .

Case Studies

Several studies have explored the biological activity of similar compounds with urea linkages:

  • Piperazine Urea Derivatives : A study found that piperazine urea derivatives exhibited selective activity as melanocortin subtype-4 receptor partial agonists, demonstrating potential in anti-obesity treatments without adverse effects on erectile function .
  • FPRL1 Agonists : Another investigation highlighted the role of FPRL1 agonists in promoting macrophage migration and enhancing phagocytosis, suggesting a beneficial impact on immune responses .

Data Table: Summary of Biological Activities

Activity Mechanism Reference
Anti-inflammatoryFPRL1 activation leading to reduced inflammation
Immune modulationEnhanced macrophage function
Selective receptor activityMelanocortin receptor partial agonism

Q & A

Basic Research Questions

Q. What are the key structural features of 1-(4-Acetylphenyl)-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea, and how do they influence its reactivity?

  • Answer : The compound contains a urea backbone (-NH-CO-NH-) linking a 4-acetylphenyl group to a 5-oxopyrrolidin-3-yl moiety substituted with a 4-ethoxyphenyl group. The acetyl group enhances electrophilicity, while the ethoxy group on the phenyl ring contributes to solubility and potential π-π stacking interactions. The pyrrolidinone ring introduces conformational rigidity, which may affect binding to biological targets. Structural analogs (e.g., fluorophenyl variants) show altered bioactivity due to substituent electronegativity differences .

Q. What synthetic routes are commonly used to prepare this compound, and what are critical optimization parameters?

  • Answer : Synthesis typically involves:

  • Step 1 : Cyclization of precursors (e.g., γ-lactam formation) under acidic/basic conditions to generate the pyrrolidinone core.
  • Step 2 : Electrophilic aromatic substitution or coupling reactions to introduce the ethoxyphenyl group.
  • Step 3 : Urea bond formation via reaction between an isocyanate and amine intermediate.
    Optimization focuses on solvent selection (e.g., DMF for polar intermediates), temperature control (40–80°C for urea formation), and purification via column chromatography or recrystallization. Yields for similar compounds range from 45% to 72% .

Q. How can researchers validate the purity and identity of this compound?

  • Answer : Use a combination of:

  • HPLC/MS : To confirm molecular weight (calculated: 395.4 g/mol) and purity (>95%).
  • NMR : ¹H/¹³C NMR to verify substituent integration (e.g., ethoxy proton signals at δ 1.2–1.4 ppm).
  • X-ray crystallography : For unambiguous structural confirmation, as seen in related urea derivatives .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological activities of structurally similar urea derivatives?

  • Answer :

  • Comparative assays : Test the target compound and analogs (e.g., 4-fluorophenyl vs. 4-ethoxyphenyl variants) under identical conditions to isolate substituent effects.
  • Target profiling : Use kinase/enzyme panels to identify off-target interactions. For example, fluorophenyl analogs show stronger kinase inhibition due to electronegative substituents .
  • Computational docking : Compare binding affinities using molecular dynamics simulations (software: AutoDock Vina) to rationalize activity differences .

Q. How can flow chemistry improve the scalability of this compound’s synthesis?

  • Answer : Flow reactors enhance reproducibility and yield by:

  • Precise residence time control : Critical for urea bond formation (reaction time: 2–4 hrs in batch vs. 30–60 mins in flow).
  • In-line purification : Integrate scavenger resins to remove excess isocyanate intermediates.
  • Case study : A 2023 study achieved 85% yield for a pyrrolidinone-urea derivative using continuous flow, vs. 68% in batch .

Q. What methodologies are recommended to assess this compound’s potential as a kinase inhibitor?

  • Answer :

  • In vitro assays : Use ATP-Glo™ kinase assays (Promega) to measure IC₅₀ values against targets like EGFR or VEGFR2.
  • Cellular models : Validate efficacy in cancer cell lines (e.g., MCF-7 or A549) with Western blotting for phosphorylated kinase substrates.
  • SAR analysis : Compare with analogs (e.g., 2-methylcyclohexyl vs. acetylphenyl derivatives) to identify critical pharmacophores .

Methodological Notes

  • Contradiction Resolution : When conflicting bioactivity data arise (e.g., ethoxyphenyl vs. fluorophenyl variants), employ orthogonal assays (SPR, ITC) to validate binding kinetics .
  • Computational Guidance : Use ICReDD’s reaction path search tools to predict optimal synthetic conditions .
  • Ethical Compliance : Adhere to non-therapeutic use guidelines; this compound is not FDA-approved for human trials .

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